

# Structural Analysis of Nolatrexed Binding to Thymidylate Synthase: A Technical Guide

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## Compound of Interest

Compound Name: *Nolatrexed*

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## Abstract

**Nolatrexed** (brand name Thymitaq, developmental code AG337) is a potent, non-classical inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] Its unique lipophilic nature and lack of a polyglutamatable side chain allow it to bypass common resistance mechanisms associated with classical antifolates.[2][3] This technical guide provides an in-depth structural and biochemical analysis of the binding of **Nolatrexed** to human thymidylate synthase (hTS), offering a comprehensive resource for researchers in oncology drug discovery and development. We present detailed experimental protocols for the characterization of this interaction, quantitative binding and inhibition data, and visualizations of the key molecular interactions and experimental workflows.

## Mechanism of Action

**Nolatrexed** is a quinazoline folate analog that acts as a non-competitive inhibitor of thymidylate synthase with respect to the substrate deoxyuridine monophosphate (dUMP) and competitively with the folate cofactor.[2][3] It binds to the folate binding site of the enzyme, thereby preventing the methylation of dUMP to dTMP.[2][3] This inhibition leads to a depletion of the intracellular dTMP pool, resulting in "thymineless death," S-phase cell cycle arrest, and subsequent apoptosis in rapidly proliferating cancer cells.[2][3]

## Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of **Nolatrexed** with human thymidylate synthase.

Table 1: Enzyme Inhibition Data

Inhibitor	Target Enzyme	Inhibition Constant (Ki)	Source
Nolatrexed (AG337)	Human Thymidylate Synthase	11 nM	<a href="#">[4]</a>

Table 2: Crystallographic Data for **Nolatrexed** in Complex with Human Thymidylate Synthase and dUMP

PDB ID	5X67
Data Collection	
Resolution (Å)	2.13
Space Group	P3121
Unit Cell Dimensions (Å)	a=96.7, b=96.7, c=84.1
Refinement	
R-work	0.153
R-free	0.206
Source	<a href="#">[2]</a>

## Structural Analysis of the Nolatrexed-TS Complex

The crystal structure of human thymidylate synthase in a ternary complex with dUMP and **Nolatrexed** (PDB ID: 5X67) reveals the molecular basis of its inhibitory activity.[\[2\]](#) **Nolatrexed** occupies the folate-binding pocket of the enzyme.[\[2\]](#) Upon binding of **Nolatrexed** and dUMP, significant conformational changes are observed in the enzyme. Specifically, two insert regions

in hTS undergo positional shifts toward the catalytic center, effectively closing the active site.<sup>[2]</sup> The C-terminal loop shows a notable movement of up to 2.2 Å further into the active site. These structural rearrangements highlight the dynamic nature of the enzyme and provide a basis for the rational design of novel TS inhibitors.

## Experimental Protocols

### Recombinant Human Thymidylate Synthase (hTS)

#### Expression and Purification

This protocol is based on methodologies for producing recombinant hTS for structural and biochemical studies.

Protocol:

- Expression:
  - The gene for human thymidylate synthase is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
  - Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
  - Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 3-16 hours at 18-25°C.
- Cell Lysis:
  - Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM β-mercaptoethanol) supplemented with protease inhibitors.
  - Lysis is performed by sonication on ice.
- Purification:
  - The cell lysate is clarified by centrifugation.

- If the protein is expressed with a His-tag, it is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- The protein is eluted with an imidazole gradient.
- Further purification can be achieved by ion-exchange and size-exclusion chromatography to obtain a homogenous protein preparation.

## Crystallization of the hTS-dUMP-Nolatrexed Ternary Complex

The following is a representative protocol for the crystallization of the ternary complex, based on the study by Chen et al. (2017)[2].

Protocol:

- Complex Formation:
  - Purified hTS is incubated with a molar excess of dUMP and **Nolatrexed**.
- Crystallization:
  - The hTS-dUMP-**Nolatrexed** complex is crystallized using the hanging drop vapor diffusion method.
  - Crystals are grown by mixing the protein-ligand solution with a reservoir solution containing a precipitant, such as ammonium sulfate, at a specific pH. For the apo-hTS crystals that were soaked with **Nolatrexed**, the crystallization condition was 0.1 M Tris-HCl, pH 8.5, and 1.2 M ammonium sulfate.[2]
- X-ray Diffraction Data Collection:
  - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
  - X-ray diffraction data are collected at a synchrotron source.
  - Data are processed and scaled using standard crystallographic software.

- Structure Determination and Refinement:
  - The structure is solved by molecular replacement using a known structure of hTS as a search model.
  - The model is refined using crystallographic software, and the ligands (dUMP and **Nolatrexed**) are built into the electron density maps.

## Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH<sub>2</sub>H<sub>4</sub>folate) to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.

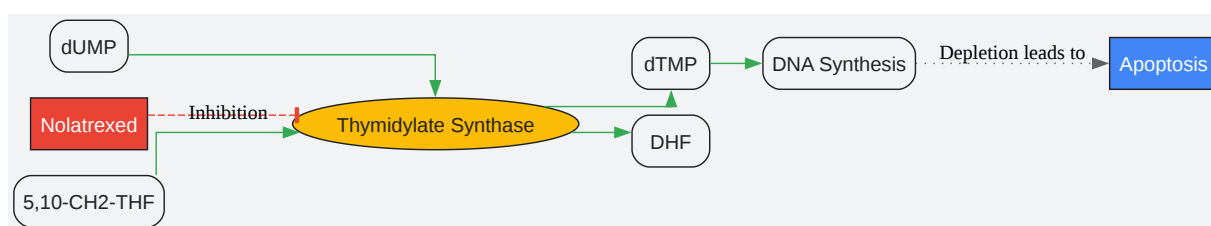
Protocol:

- Reagents:
  - Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl<sub>2</sub>, 6.5 mM formaldehyde, 1 mM sodium ascorbate, and 100 mM β-mercaptoethanol.
  - Recombinant human thymidylate synthase.
  - dUMP solution.
  - CH<sub>2</sub>H<sub>4</sub>folate solution.
  - **Nolatrexed** dihydrochloride solution in a suitable solvent (e.g., DMSO).
- Procedure:
  - The reaction is initiated by adding the enzyme to a reaction mixture containing the assay buffer, dUMP, CH<sub>2</sub>H<sub>4</sub>folate, and varying concentrations of **Nolatrexed**.
  - The increase in absorbance at 340 nm is monitored over time at 37°C using a spectrophotometer.

- The initial reaction rates are determined from the linear portion of the absorbance versus time plot.
- Data Analysis:
  - The percentage of inhibition is calculated for each **Nolatrexed** concentration relative to a control reaction without the inhibitor.
  - The  $K_i$  value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., non-competitive inhibition) using non-linear regression analysis.

## Visualizations

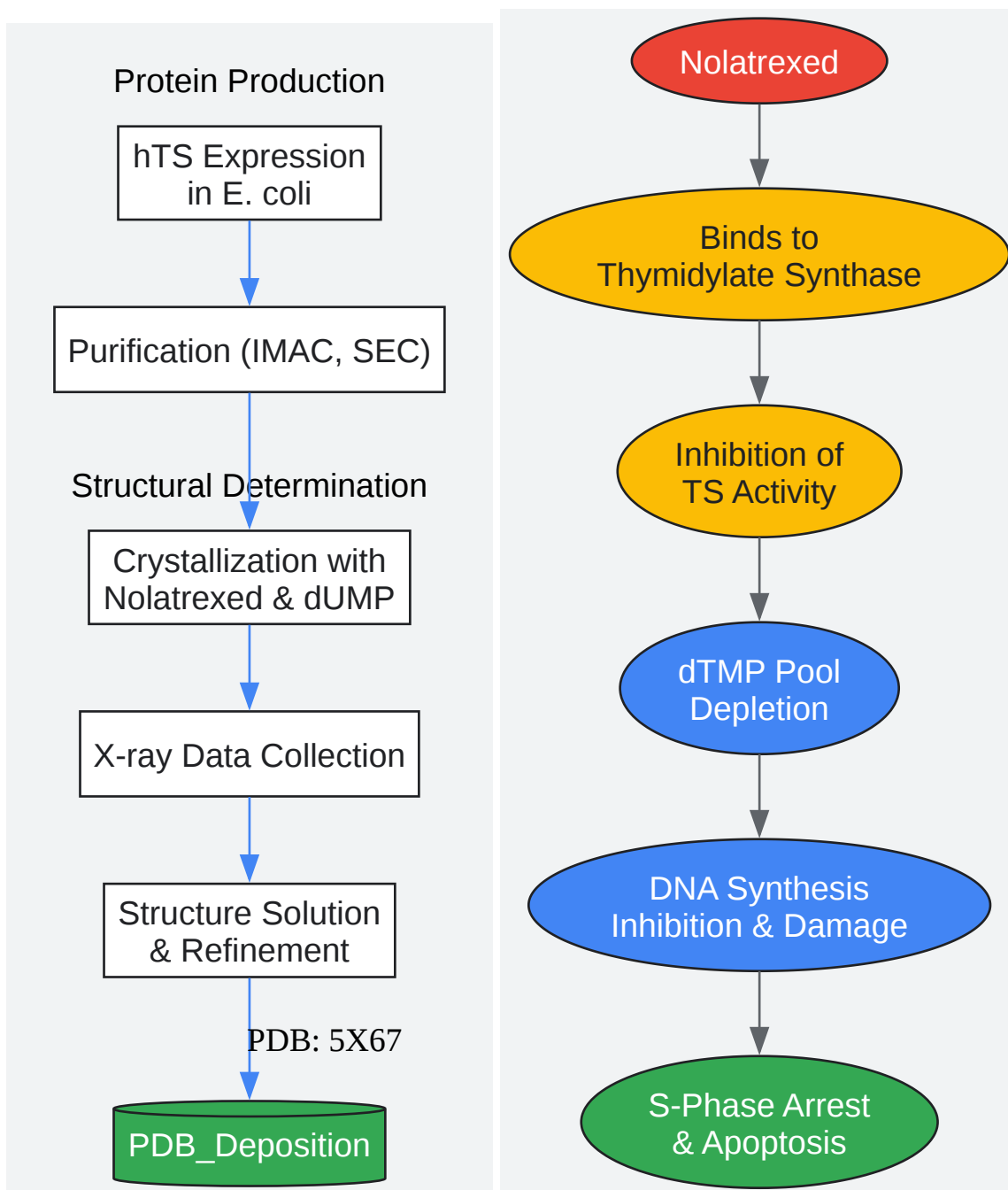
### Signaling Pathway of Thymidylate Synthase Inhibition



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Caption: Mechanism of Action of **Nolatrexed** on the Thymidylate Synthase Pathway.

## Experimental Workflow for Structural Analysis



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